molecular formula C17H26N2O3 B13176495 Tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B13176495
M. Wt: 306.4 g/mol
InChI Key: GVRAUYZWZUTUAO-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of 306.41 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate with an appropriate amine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is maintained at room temperature or slightly elevated to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-14(15(18)11-19)12-5-7-13(21-4)8-6-12/h5-8,14-15H,9-11,18H2,1-4H3

InChI Key

GVRAUYZWZUTUAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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